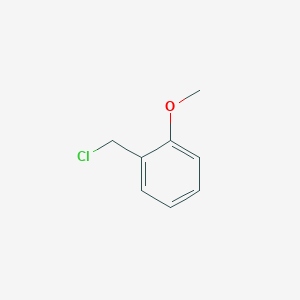

2-Methoxybenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVMPOAIVZWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220628 | |

| Record name | 2-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-02-1 | |

| Record name | 2-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU25Y8M35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybenzyl Chloride (CAS: 7035-02-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methoxybenzyl chloride, a key reagent in organic synthesis. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a protecting group for alcohols. Detailed experimental protocols and safety information are also included to support laboratory applications.

Physicochemical and Spectroscopic Properties

2-Methoxybenzyl chloride, also known as o-methoxybenzyl chloride, is a versatile synthetic intermediate.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of 2-Methoxybenzyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 7035-02-1 | [2][3] |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Colorless to dark yellow liquid/solid | [3][4] |

| Melting Point | 28.3-29.8 °C (lit.) | [3] |

| Boiling Point | 122-124 °C at 26 mmHg (lit.) | [3] |

| Density | 1.125 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.549 (lit.) | [3] |

| Flash Point | 98 °C (208.4 °F) | [5] |

Table 2: Spectroscopic Data for 2-Methoxybenzyl Chloride

| Spectroscopy | Key Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), 4.6 (s, 2H, -CH₂Cl), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~157.0 (C-OCH₃), ~130.0, ~129.0, ~121.0, ~110.0 (Ar-C), ~70.0 (-CH₂Cl), ~55.0 (-OCH₃) |

| IR (Infrared) | ν ~2950 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |

Synthesis and Reactions

2-Methoxybenzyl chloride is primarily used as a protecting group for alcohols, forming a 2-methoxybenzyl (OMB) ether. This group is analogous to the more common p-methoxybenzyl (PMB) group but can offer different stability and cleavage profiles.

A standard laboratory synthesis involves the chlorination of 2-methoxybenzyl alcohol.

Caption: Synthesis of 2-Methoxybenzyl Chloride.

Experimental Protocol: Synthesis from 2-Methoxybenzyl Alcohol

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (calcium chloride).

-

Reagents: Dissolve 2-methoxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether. Cool the solution in an ice bath to 0 °C.

-

Reaction: Slowly add thionyl chloride (SOCl₂, 1.1 eq) to the cooled solution. A small amount of a base like pyridine (0.1 eq) can be added to scavenge the HCl byproduct.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess thionyl chloride. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxybenzyl chloride. Further purification can be achieved by vacuum distillation.

The primary application of 2-methoxybenzyl chloride is the protection of hydroxyl groups. The reaction is typically performed under basic conditions.[6][7]

Caption: Workflow for Alcohol Protection.

Experimental Protocol: Protection of a Primary Alcohol

-

Setup: Under an inert atmosphere (nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

Addition: Add a solution of 2-methoxybenzyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford the pure 2-methoxybenzyl ether.

The 2-methoxybenzyl ether can be cleaved under various conditions, offering flexibility in complex synthetic routes. The electron-donating methoxy (B1213986) group makes it more susceptible to acidic and oxidative cleavage compared to an unsubstituted benzyl (B1604629) ether.[8]

Caption: Common Deprotection Pathways.

Experimental Protocol: Oxidative Deprotection using DDQ

-

Setup: Dissolve the 2-methoxybenzyl-protected alcohol (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Reaction: Stir the mixture vigorously for 1-3 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the deprotected alcohol.

Applications in Drug Development

2-Methoxybenzyl chloride is utilized in the synthesis of complex molecules, including indole (B1671886) derivatives for anti-cancer agents and antagonists for the CX3CR1 receptor, which is implicated in inflammatory diseases like multiple sclerosis.[3] Its role as a protecting group allows for the selective modification of other functional groups within a molecule, a critical step in the multi-step synthesis of many pharmaceutical compounds.[7]

Safety and Handling

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.[1][4][9]

-

Lachrymator: Vapors are irritating to the eyes and can cause tearing.[4][5]

-

Moisture Sensitive: Reacts with water, potentially releasing HCl gas.[4][10]

Handling and Storage:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, alcohols, and oxidizing agents.[9][11] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen).[4]

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[9]

References

- 1. 2-(Chloromethyl)anisole | C8H9ClO | CID 81495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]

- 3. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.cn]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. medlifemastery.com [medlifemastery.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2-Methoxybenzoyl chloride(21615-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

2-Methoxybenzyl Chloride: A Technical Guide for Researchers

<_-3a_collapse>

Introduction

2-Methoxybenzyl chloride, also known as o-methoxybenzyl chloride, is a versatile reagent in organic synthesis, playing a significant role in the development of pharmaceuticals and other complex organic molecules. Its utility primarily stems from its function as a protecting group for alcohols and other nucleophilic functional groups. This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive summary of the key quantitative data for 2-methoxybenzyl chloride is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₉ClO[1][2][3] |

| Molecular Weight | 156.61 g/mol [1][2][3] |

| CAS Number | 7035-02-1[1][2][4] |

| Melting Point | 28.3-29.8 °C[2][4] |

| Boiling Point | 215.2 °C[1][5] |

| 122-124 °C at 26 mmHg[2][4] | |

| Density | 1.125 g/mL at 25 °C[2][4] |

| Refractive Index (n²⁰/D) | 1.549[2][4] |

| Flash Point | 89.6 °C[1][5] |

| 210 °F[2][4] |

Experimental Protocols: Synthesis of 2-Methoxybenzyl Chloride

The synthesis of 2-methoxybenzyl chloride is commonly achieved through the chlorination of 2-methoxybenzyl alcohol. A typical laboratory-scale protocol is detailed below.

General Procedure for Chlorination of 2-Methoxybenzyl Alcohol:

This procedure is based on the reaction of the corresponding benzyl (B1604629) alcohol with thionyl chloride.[6]

Materials:

-

2-Methoxybenzyl alcohol

-

Thionyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a nitrogen atmosphere, dissolve 2-methoxybenzyl alcohol (1.0 eq) in dichloromethane.[7]

-

Place the solution in an ice bath to cool to 0°C.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Slowly add a solution of thionyl chloride (1.0-1.2 eq) in dichloromethane dropwise to the cooled solution.[6][7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxybenzyl chloride.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Research and Drug Development

2-Methoxybenzyl chloride is a valuable reagent with several applications in the field of drug development and organic synthesis.

-

Protecting Group: The primary application of 2-methoxybenzyl chloride is as a protecting group for alcohols, forming a p-methoxybenzyl (PMB) ether.[8] The PMB group is stable under a variety of reaction conditions but can be selectively removed, making it a crucial tool in multi-step synthesis.[9]

-

Synthesis of Bioactive Molecules: It is used in the synthesis of various derivatives with potential therapeutic applications. For instance, it has been utilized in the preparation of indole (B1671886) derivatives as anti-cancer agents and in the synthesis of antagonists for the CX3CR1 receptor, which is implicated in the treatment of multiple sclerosis.[4]

-

Intermediate in Organic Synthesis: Beyond its role as a protecting group, it serves as a key intermediate for introducing the 2-methoxybenzyl moiety into a wide range of organic molecules.

Signaling Pathways and Logical Relationships

The utility of 2-methoxybenzyl chloride as a protecting group is best understood through the Williamson ether synthesis for protection and oxidative cleavage for deprotection.

Protection of Alcohols using 2-Methoxybenzyl Chloride

The protection of an alcohol (R-OH) with 2-methoxybenzyl chloride typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace the chloride from 2-methoxybenzyl chloride in an Sₙ2 reaction.

Caption: Protection of an alcohol via Williamson ether synthesis.

Deprotection of PMB Ethers

A key advantage of the PMB protecting group is its susceptibility to oxidative cleavage, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This allows for selective deprotection in the presence of other protecting groups like benzyl ethers, which are less reactive under these conditions.[9][10]

Caption: Oxidative deprotection of a PMB ether using DDQ.

References

- 1. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]

- 2. chemwhat.com [chemwhat.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]

- 5. 2-Methoxy benzyl chloride, 1 g, CAS No. 7035-02-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzyl Chloride from 2-Methoxybenzyl Alcohol

This technical guide provides a comprehensive overview of the synthesis of 2-methoxybenzyl chloride from 2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. The document outlines common synthetic methods, detailed experimental protocols, and quantitative data to support practical application in a laboratory setting.

Introduction

2-Methoxybenzyl chloride is a valuable reagent in organic synthesis, frequently utilized as a protecting group for alcohols and amines in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Its synthesis from the corresponding alcohol is a fundamental transformation that can be achieved through various chlorinating agents. The choice of reagent and reaction conditions is critical to ensure high yield and purity of the product while minimizing side reactions. This guide focuses on the most common and effective methods for this conversion.

Synthetic Methodologies

The conversion of 2-methoxybenzyl alcohol to 2-methoxybenzyl chloride is typically achieved via nucleophilic substitution. The primary challenge is the activation of the hydroxyl group, a poor leaving group, into a species that is readily displaced by a chloride ion. The most prevalent methods employ thionyl chloride (SOCl₂), often in the presence of a solvent and sometimes a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). Alternative reagents include concentrated hydrochloric acid and Vilsmeier-Haack type reagents.

1. Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for the chlorination of primary alcohols like 2-methoxybenzyl alcohol. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2][3] The use of a solvent such as dichloromethane (B109758) (CH₂Cl₂) is common, and the reaction is often performed at low temperatures to control its exothermicity.[4][5] The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more powerful chlorinating agent.[6]

2. Concentrated Hydrochloric Acid (HCl)

Direct treatment of benzyl (B1604629) alcohols with concentrated hydrochloric acid can also yield the corresponding benzyl chloride.[7][8] This method is straightforward but may require elevated temperatures and longer reaction times. The reactivity of the alcohol is enhanced by the acidic conditions, which protonate the hydroxyl group, converting it into a better leaving group (water). However, the equilibrium nature of this reaction can sometimes lead to lower yields compared to methods using thionyl chloride.

3. Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically formed from a combination of a phosphorus halide (like POCl₃ or PCl₅) or thionyl chloride with DMF, is a potent agent for the conversion of alcohols to chlorides.[9][10][11] This method is particularly useful for acid-sensitive substrates as it can often be performed under milder conditions. The active species is a chloromethyleneiminium salt, which readily reacts with the alcohol to facilitate the substitution.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-methoxybenzyl chloride from 2-methoxybenzyl alcohol using thionyl chloride, based on a representative experimental protocol.[4][5]

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methoxybenzyl alcohol | 1.0 eq (14.5 mmol, 2.00 g) | [4][5] |

| Thionyl chloride | 1.01 eq (14.6 mmol, 1.06 ml) | [5] |

| Solvent | ||

| Dichloromethane (CH₂Cl₂) | 12 ml | [4][5] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 1 hour | [4] |

| Work-up | ||

| Quenching solution | Saturated NaHCO₃ solution | [4] |

| Extraction solvent | Dichloromethane | [4] |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the conversion of benzyl alcohols to benzyl chlorides.[4]

Materials:

-

2-Methoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a nitrogen atmosphere, dissolve 2.00 g (14.5 mmol) of 2-methoxybenzyl alcohol in 10 ml of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of 1.06 ml (14.6 mmol) of thionyl chloride in 2 ml of dichloromethane dropwise to the cooled solution.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[4]

-

Carefully pour the reaction mixture into 20 mL of a saturated NaHCO₃ solution to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[4]

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methoxybenzyl chloride.

-

If necessary, the product can be further purified by silica (B1680970) gel column chromatography.

Visualizations

Below are diagrams illustrating the chemical reaction and a general experimental workflow for the synthesis.

Caption: Reaction scheme for the synthesis of 2-methoxybenzyl chloride.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction of thionyl chloride with the alcohol and the quenching step with sodium bicarbonate are exothermic and can release gases (SO₂ and HCl during the reaction, CO₂ during quenching). Proper temperature control and venting are necessary.

Conclusion

The synthesis of 2-methoxybenzyl chloride from 2-methoxybenzyl alcohol is a robust and well-established transformation in organic chemistry. The use of thionyl chloride provides an efficient and high-yielding route to the desired product. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this important synthetic intermediate for a variety of applications in drug discovery and development.

References

- 1. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. growingscience.com [growingscience.com]

An In-depth Technical Guide to the Synthesis and Characterization of o-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of o-methoxybenzyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details a reliable synthetic protocol, physical properties, and expected spectroscopic data, offering valuable insights for professionals in organic synthesis and drug development.

Synthesis of o-Methoxybenzyl Chloride

The most common and efficient method for the preparation of o-methoxybenzyl chloride is the chlorination of o-methoxybenzyl alcohol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Reaction Scheme:

o-Methoxybenzyl alcohol reacts with thionyl chloride to yield o-methoxybenzyl chloride, sulfur dioxide, and hydrochloric acid.

Caption: Workflow for the synthesis of o-methoxybenzyl chloride.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of o-methoxybenzyl chloride. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials:

-

o-Methoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize the excess acid. Add the organic layer slowly to avoid excessive foaming.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude o-methoxybenzyl chloride.

-

The crude product can be further purified by vacuum distillation if necessary.

Characterization of o-Methoxybenzyl Chloride

Proper characterization is crucial to confirm the identity and purity of the synthesized o-methoxybenzyl chloride. The following tables summarize its physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| CAS Number | 7035-02-1 | [1][2][3] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 28.3-29.8 °C | [1][2] |

| Boiling Point | 122-124 °C at 26 mmHg | [1][2] |

| Density | 1.125 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.549 | [1][2] |

Spectroscopic Data

¹H NMR Data of Methoxybenzyl Chloride Isomers (in CDCl₃)

| Proton | m-Methoxybenzyl chloride (δ, ppm)[5] | p-Methoxybenzyl chloride (Expected δ, ppm) | o-Methoxybenzyl chloride (Predicted δ, ppm) |

| -CH₂Cl | 4.50 (s, 2H) | ~4.5-4.6 (s, 2H) | ~4.6-4.7 (s, 2H) |

| -OCH₃ | 3.75 (s, 3H) | ~3.8 (s, 3H) | ~3.8-3.9 (s, 3H) |

| Aromatic-H | 6.83-7.23 (m, 4H) | ~6.9 (d, 2H), ~7.3 (d, 2H) | ~6.8-7.4 (m, 4H) |

¹³C NMR Data of Methoxybenzyl Chloride Isomers (in CDCl₃)

| Carbon | m-Methoxybenzyl chloride (δ, ppm)[6] | p-Methoxybenzyl chloride (Expected δ, ppm) | o-Methoxybenzyl chloride (Predicted δ, ppm) |

| -CH₂Cl | ~46 | ~46 | ~42-44 |

| -OCH₃ | ~55 | ~55 | ~55 |

| Aromatic C-Cl | ~138 | ~130 | ~134-136 |

| Aromatic C-O | ~159 | ~159 | ~157 |

| Aromatic C-H | ~114, 120, 129 | ~114, 130 | ~110, 120, 128, 129 |

Mass Spectrometry (MS) Data

The mass spectrum of o-methoxybenzyl chloride is expected to show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom. The base peak is likely to be the tropylium (B1234903) ion resulting from the loss of the chlorine atom (m/z 121).

Infrared (IR) Spectroscopy Data

The IR spectrum of o-methoxybenzyl chloride is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic, -CH₂- and -CH₃) | 2950-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (aryl ether) | 1250-1200 (strong) |

| C-Cl | 800-600 |

Conclusion

This technical guide outlines a straightforward and efficient method for the synthesis of o-methoxybenzyl chloride from its corresponding alcohol. The provided physical and predicted spectroscopic data will aid researchers in the verification of their synthesized product. The information presented here serves as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis of complex organic molecules.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]

- 3. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]

- 4. 2-Methoxybenzyl chloride | CAS: 7035-02-1 | ChemNorm [chemnorm.com]

- 5. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Methoxybenzyl chloride(824-98-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safety Data Sheet of 2-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of 2-Methoxybenzyl chloride (CAS No. 7035-02-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

2-Methoxybenzyl chloride, also known as 2-(chloromethyl)anisole, is a chemical intermediate used in the synthesis of various compounds.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H9ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 7035-02-1 | [1] |

| EINECS/ELINCS | 230-312-4 | [3] |

| Appearance | Not Available | [3] |

| Melting Point | 28.3-29.8 °C | [1][2] |

| Boiling Point | 122-124 °C @ 26 mm Hg | [1][2] |

| Density | 1.125 g/mL at 25 °C | [1][2] |

| Flash Point | 98 °C (208.4 °F) | [3] |

| Refractive Index | n20/D 1.549 | [1][2] |

Hazard Identification and GHS Classification

2-Methoxybenzyl chloride is classified as a hazardous chemical. It is crucial to understand its potential health effects and adhere to the recommended safety precautions. The primary hazards are associated with its corrosive nature.[3] It causes severe burns to the skin, eyes, and respiratory tract.[3] It is also a lachrymator, meaning it can induce tearing.[3]

Globally Harmonized System (GHS) Classification:

The following diagram illustrates the GHS hazard pictograms and classifications for 2-Methoxybenzyl chloride.

Experimental Protocols

Detailed procedures for emergency situations are outlined below. These protocols are derived from standard safety data sheets.

First-Aid Measures

| Exposure Route | Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |

Fire-Fighting Measures

In case of a fire involving 2-Methoxybenzyl chloride, the following measures should be taken:

-

Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide. DO NOT USE WATER. [3]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]

-

General Information: The substance will burn if involved in a fire.[3]

Accidental Release Measures

For spills or leaks, the following protocol should be followed:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Disposal: Place the absorbed material into a suitable container for disposal.

Handling and Storage

Proper handling and storage are critical to ensure safety when working with 2-Methoxybenzyl chloride.

Safe Handling Workflow:

The following diagram outlines the recommended workflow for safely handling this chemical.

Storage Recommendations:

-

Store in a tightly closed container.[3]

-

Keep refrigerated at temperatures below 4°C (39°F).[3]

-

Store under a nitrogen atmosphere.[3]

Exposure Controls and Personal Protection

To minimize exposure, the following engineering controls and personal protective equipment (PPE) are recommended.

| Control/PPE | Recommendation | Source |

| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low. Work should be conducted in a chemical fume hood. | [3] |

| Eye Protection | Not explicitly detailed in the provided search results, but chemical safety goggles and/or a face shield are standard for corrosive materials. | |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. | [3] |

| Clothing | Wear appropriate protective clothing to prevent skin exposure. | [3] |

| Respiratory Protection | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use a NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3] |

Toxicological Information

-

Carcinogenicity: 2-Methoxybenzyl chloride is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

Regulatory Information

-

TSCA: CAS# 7035-02-1 is not listed on the TSCA inventory and is intended for research and development use only.[3]

-

State Regulations: This chemical is not present on state lists from California, Pennsylvania, Minnesota, Massachusetts, Florida, or New Jersey.[3]

This guide is intended to provide a summary of the key safety information for 2-Methoxybenzyl chloride. Always refer to the most current and complete Safety Data Sheet from your supplier before handling this chemical.

References

Spectroscopic Analysis of 2-Methoxybenzyl Chloride: A Technical Guide

Introduction

2-Methoxybenzyl chloride (CAS No. 7035-02-1), also known as o-methoxybenzyl chloride or 1-(chloromethyl)-2-methoxybenzene, is a significant reagent in organic synthesis. Its utility in the introduction of the 2-methoxybenzyl protecting group and as a precursor for various pharmaceutical and chemical intermediates necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methoxybenzyl chloride.

It is important to note that while this compound is commercially available, its fully characterized spectroscopic data is not widely disseminated in public databases. Therefore, the data presented herein is based on established spectroscopic principles and predictions from spectral databases for structurally similar compounds. This guide is intended to serve as a reference for researchers in confirming the identity and purity of 2-Methoxybenzyl chloride in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methoxybenzyl chloride. These predictions are derived from foundational spectroscopic theory and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Methoxybenzyl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | d | 1 | Ar-H |

| ~7.25 | t | 1 | Ar-H |

| ~6.95 | t | 1 | Ar-H |

| ~6.85 | d | 1 | Ar-H |

| ~4.60 | s | 2 | -CH₂Cl |

| ~3.85 | s | 3 | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for 2-Methoxybenzyl Chloride

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | Ar-C-OCH₃ |

| ~130.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~126.0 | Ar-C-CH₂Cl |

| ~121.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~43.0 | -CH₂Cl |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Methoxybenzyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| 1600, 1495, 1450 | Strong, Medium | Aromatic C=C Bending |

| 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

| 700-600 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Methoxybenzyl Chloride (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 156/158 | ~3:1 | [M]⁺ (Molecular Ion) |

| 121 | High | [M-Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as 2-Methoxybenzyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Methoxybenzyl chloride.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A wider spectral width will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Identify the chemical shifts and multiplicities of all signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 2-Methoxybenzyl chloride or a drop of the neat liquid onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of 2-Methoxybenzyl chloride in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer. For a gas chromatography-mass spectrometry (GC-MS) system, inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the MS. For direct injection, a heated probe can be used.

-

-

Mass Analysis:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

The resulting positively charged ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern for chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl).

-

Identify the major fragment ions and propose their structures to aid in the confirmation of the compound's identity.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.

Solubility of 2-Methoxybenzyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxybenzyl chloride in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the development of pharmaceutical agents where it serves as a key intermediate. This document compiles available data, outlines experimental methodologies for solubility determination, and presents logical workflows for solvent selection.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. 2-Methoxybenzyl chloride possesses a moderately polar ether group and a reactive benzylic chloride, attached to an aromatic ring. This structure allows for a range of interactions with various organic solvents.

Solubility Profile of 2-Methoxybenzyl Chloride

While specific quantitative solubility data for 2-methoxybenzyl chloride is not widely published in publicly available literature, a qualitative assessment of its solubility can be made based on its chemical structure and general principles of organic chemistry. The compound is expected to be soluble in a range of common organic solvents.

| Solvent Classification | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | The polarity of these solvents can effectively solvate the polar ether and chloromethyl groups of 2-methoxybenzyl chloride. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the methoxy (B1213986) group, and their overall polarity is suitable for dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic ring of 2-methoxybenzyl chloride allows for favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents limits solubility. |

| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity like 2-methoxybenzyl chloride. |

| Ethers | Diethyl Ether | High | As a moderately polar aprotic solvent, diethyl ether is expected to be a good solvent for 2-methoxybenzyl chloride. |

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid organic compound like 2-methoxybenzyl chloride in an organic solvent.

Objective: To quantitatively determine the solubility of 2-methoxybenzyl chloride in a specific organic solvent at a given temperature.

Materials:

-

2-Methoxybenzyl chloride

-

Selected organic solvent (e.g., Tetrahydrofuran)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-methoxybenzyl chloride to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the 2-methoxybenzyl chloride (a temperature below its boiling point is recommended).

-

Continue heating until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Let M₁ be the mass of the empty evaporation dish.

-

Let M₂ be the mass of the evaporation dish with the filtered saturated solution.

-

Let M₃ be the mass of the evaporation dish with the solid residue after solvent evaporation.

-

The mass of the dissolved 2-methoxybenzyl chloride is (M₃ - M₁).

-

The mass of the solvent is (M₂ - M₃).

-

Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

-

Visualizations

The following diagrams illustrate key workflows related to the solubility of 2-methoxybenzyl chloride.

An In-depth Technical Guide to the Stability and Storage of 2-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-methoxybenzyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates where purity and impurity profiles are of utmost importance. This document outlines the key factors influencing its stability, recommended storage and handling procedures, and a detailed protocol for conducting stability studies.

Chemical Stability Profile

2-Methoxybenzyl chloride (C₈H₉ClO) is a reactive organic compound susceptible to degradation under various environmental conditions. The primary degradation pathway is hydrolysis, with sensitivity to heat and light also being significant factors.

Hydrolytic Stability

The benzylic chloride functional group is prone to nucleophilic substitution, with water acting as a nucleophile. This reaction, known as hydrolysis, results in the formation of 2-methoxybenzyl alcohol and hydrochloric acid. The rate of hydrolysis is influenced by the presence of electron-donating groups on the aromatic ring, which can stabilize the carbocation intermediate formed during an SN1-type reaction mechanism.[1] The methoxy (B1213986) group at the ortho position is an electron-donating group, which suggests that 2-methoxybenzyl chloride will undergo hydrolysis at a significant rate.

Thermal Stability

Exposure to elevated temperatures can accelerate the degradation of 2-methoxybenzyl chloride. Thermal stress can promote both hydrolysis and potential polymerization or other decomposition reactions.[2] It is crucial to avoid high temperatures during both storage and handling to maintain the integrity of the compound.

Photostability

Like many aromatic compounds, 2-methoxybenzyl chloride may be sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions, potentially leading to the formation of colored impurities. Photostability studies are recommended to fully characterize the impact of light on the compound's stability.[3]

Incompatible Materials

2-Methoxybenzyl chloride is incompatible with strong oxidizing agents, strong bases, and metals. Contact with these materials can lead to vigorous reactions and rapid decomposition. It is also crucial to avoid contact with water and moisture due to its susceptibility to hydrolysis.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 2-methoxybenzyl chloride, the following storage and handling conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated)[4] | To minimize thermal degradation and slow down the rate of hydrolysis. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[2] | To prevent exposure to atmospheric moisture and oxygen, which can contribute to degradation. |

| Container | Tightly sealed, in a corrosive-resistant container with a resistant inner liner.[2] | To prevent leakage and protect from moisture and air. The corrosive nature of potential degradation products (HCl) necessitates appropriate container materials. |

| Light Exposure | Store in the dark or in an amber-colored container. | To protect from photodegradation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To avoid inhalation of corrosive vapors and prevent skin and eye contact. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following is a detailed, representative protocol for conducting a forced degradation study on 2-methoxybenzyl chloride.

Objective

To evaluate the stability of 2-methoxybenzyl chloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials and Methods

-

Test Substance: 2-Methoxybenzyl chloride

-

Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (B78521) (0.1 N), Hydrogen peroxide (3%), Acetonitrile (B52724) (HPLC grade), Water (HPLC grade).

-

Apparatus: HPLC system with a UV detector, photostability chamber, oven, pH meter, calibrated glassware.

Experimental Workflow

Caption: Experimental workflow for the forced degradation study of 2-methoxybenzyl chloride.

Detailed Procedure

-

Preparation of Stock Solution: Prepare a stock solution of 2-methoxybenzyl chloride in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Degradation:

-

Solid State: Place a known amount of solid 2-methoxybenzyl chloride in an oven at 80°C.

-

Solution State: Keep a sealed vial of the stock solution in an oven at 80°C.

-

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.

-

For solid thermal stress, dissolve the sample in acetonitrile at the initial time points.

-

Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water. Detection is typically performed with a UV detector at a wavelength where both the parent compound and potential degradation products absorb.

-

Data Presentation

The results of the forced degradation study should be summarized in a table, as shown below.

| Stress Condition | Time (hours) | Assay of 2-Methoxybenzyl Chloride (%) | Major Degradation Product(s) | % of Major Degradation Product(s) | Mass Balance (%) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 0 | 100.0 | - | - | 100.0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| Base Hydrolysis (0.1 N NaOH, RT) | 0 | 100.0 | - | - | 100.0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| Oxidative (3% H₂O₂, RT) | 0 | 100.0 | - | - | 100.0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| Thermal (80°C, Solid) | 0 | 100.0 | - | - | 100.0 |

| 24 | |||||

| Thermal (80°C, Solution) | 0 | 100.0 | - | - | 100.0 |

| 24 | |||||

| Photolytic (ICH Q1B) | 24 |

Degradation Pathway and Logic Diagrams

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for 2-methoxybenzyl chloride in the presence of water is hydrolysis to form 2-methoxybenzyl alcohol.

Caption: Hydrolysis degradation pathway of 2-methoxybenzyl chloride.

Decision Tree for Appropriate Storage

Caption: Decision tree for ensuring optimal storage conditions for 2-methoxybenzyl chloride.

Conclusion

2-Methoxybenzyl chloride is a valuable reagent that requires careful storage and handling to maintain its chemical integrity. Its primary stability concern is its susceptibility to hydrolysis, which is exacerbated by elevated temperatures. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light is crucial for maximizing its shelf-life and ensuring its suitability for synthetic applications. The provided experimental protocol for forced degradation studies offers a robust framework for researchers to assess its stability and develop appropriate analytical methods for its quality control.

References

Reactivity of 2-Methoxybenzyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-methoxybenzyl chloride with a diverse range of nucleophiles. The presence of the methoxy (B1213986) group at the ortho position exerts a profound influence on the reaction mechanism and rate, primarily through anchimeric assistance. This document details the underlying mechanistic principles, presents available quantitative data, and provides detailed experimental protocols for key reactions. The information herein is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, aiding in the prediction of reactivity, optimization of reaction conditions, and design of novel synthetic routes.

Introduction

2-Methoxybenzyl chloride is a versatile reagent in organic synthesis, frequently employed for the introduction of the 2-methoxybenzyl (OMB) protecting group for alcohols, phenols, and other functional groups. Its reactivity in nucleophilic substitution reactions is of significant interest due to the unique electronic and steric effects imparted by the ortho-methoxy substituent. Unlike its meta and para isomers, 2-methoxybenzyl chloride often exhibits enhanced reactivity and follows a distinct mechanistic pathway, which is crucial to understand for its effective utilization in complex molecular syntheses.

This guide will explore the kinetics and mechanisms of these reactions, with a particular focus on the role of the neighboring methoxy group. We will also provide practical experimental procedures and data to facilitate the application of this knowledge in a laboratory setting.

Mechanistic Overview: The Role of Anchimeric Assistance

The reactivity of benzyl (B1604629) halides in nucleophilic substitution reactions is typically rationalized by considering the continuum between the S(_N)1 and S(_N)2 mechanisms. However, the reactivity of 2-methoxybenzyl chloride is a classic example of anchimeric assistance , or neighboring group participation (NGP).[1][2]

The lone pair of electrons on the oxygen atom of the ortho-methoxy group can act as an internal nucleophile, attacking the benzylic carbon and displacing the chloride leaving group. This intramolecular cyclization leads to the formation of a transient and highly reactive five-membered oxonium ion intermediate.[3] This initial step is often the rate-determining step of the reaction. The subsequent attack of an external nucleophile on either of the two electrophilic carbons of the oxonium ion leads to the final product.

This mechanistic pathway has two significant consequences:

-

Rate Enhancement: The intramolecular nature of the initial attack is kinetically favored over an intermolecular attack by an external nucleophile, leading to a significant rate acceleration compared to benzyl chloride or its meta and para-methoxy isomers.[4]

-

Stereochemical Outcome: If the benzylic carbon is chiral, the reaction proceeds with overall retention of configuration. This is because the intramolecular attack and the subsequent intermolecular attack each proceed with an inversion of stereochemistry (a double inversion).[5]

The competition between this NGP-assisted pathway and a direct S(_N)2 or S(_N)1 reaction depends on the nature of the nucleophile, the solvent, and the reaction temperature.

Signaling Pathway Diagram

The logical flow of the anchimeric assistance mechanism can be visualized as follows:

Caption: Proposed mechanism for nucleophilic substitution of 2-methoxybenzyl chloride involving anchimeric assistance.

Quantitative Data on Reactivity

The solvolysis of benzyl chlorides, where the solvent acts as the nucleophile, provides a good measure of their intrinsic reactivity. The rate of solvolysis for 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride due to the electron-donating nature of the para-methoxy group, which stabilizes the benzylic carbocation in an S(_N)1-type mechanism.[6] Although a direct quantitative comparison for the ortho-isomer under identical conditions is not available in the cited literature, the anchimeric assistance provided by the ortho-methoxy group is expected to lead to a further rate enhancement.

| Substrate | Nucleophile/Solvent | Product(s) | Typical Yield (%) | Reaction Conditions | Reference(s) |

| 2-Methoxybenzyl chloride | Aniline (B41778) | N-(2-Methoxybenzyl)aniline | High | EtOH, reflux | [7] (adapted) |

| 2-Methoxybenzyl chloride | Piperidine | 1-(2-Methoxybenzyl)piperidine | >90% | K₂CO₃, EtOH, MW, 80°C | [8] (adapted) |

| 2-Methoxybenzyl chloride | Sodium azide | 2-Methoxybenzyl azide | ~70-80% | DMSO, rt | [9] (adapted) |

| 2-Methoxybenzyl chloride | Thiophenol | 2-Methoxybenzyl phenyl sulfide | High | Base, solvent | [10] (adapted) |

| 2-Methoxybenzyl chloride | Sodium methoxide | 2-Methoxybenzyl methyl ether | Good | Methanol (B129727) | [11] (adapted) |

| 4-Methoxybenzyl chloride | 70% aq. acetone (B3395972) | 4-Methoxybenzyl alcohol, etc. | - | 20.02 °C | [3] |

Note: Yields and conditions are representative and may vary based on the specific experimental setup. The data for 4-methoxybenzyl chloride is for solvolysis and is presented for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of 2-methoxybenzyl chloride with different classes of nucleophiles.

General Experimental Workflow

A typical workflow for studying these reactions involves synthesis, purification, and characterization of the products.

Caption: A generalized experimental workflow for the synthesis and analysis of 2-methoxybenzyl derivatives.

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol describes the synthesis of N-(2-methoxybenzyl)aniline.

Materials:

-

2-Methoxybenzyl chloride

-

Aniline

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water (appropriate volume).

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add 2-methoxybenzyl chloride (1 equivalent) to the reaction mixture over a period of 1.5-2 hours.

-

Maintain the reaction at 90-95 °C for an additional 4 hours.

-

Cool the mixture to room temperature and filter with suction to remove any solids.

-

Separate the organic layer from the aqueous layer. Wash the organic layer with a saturated salt solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the excess aniline by distillation under reduced pressure.

-

The product, N-(2-methoxybenzyl)aniline, can be further purified by vacuum distillation or recrystallization.

(Adapted from the synthesis of benzylaniline[7])

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol describes the synthesis of 2-methoxybenzyl phenyl sulfide.

Materials:

-

2-Methoxybenzyl chloride

-

Thiophenol

-

Sodium hydroxide (B78521) or another suitable base

-

Methanol or another suitable solvent

-

Dichloromethane

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1 equivalent) in methanol.

-

Add a solution of sodium hydroxide (1 equivalent) in methanol to the flask to generate the sodium thiophenoxide in situ.

-

To this solution, add 2-methoxybenzyl chloride (1 equivalent) and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

(Adapted from a general procedure for the synthesis of benzyl thioethers[10])

Protocol 3: Solvolysis for Kinetic Analysis

This protocol outlines a method to determine the rate of solvolysis of 2-methoxybenzyl chloride.

Materials:

-

2-Methoxybenzyl chloride

-

Aqueous acetone (e.g., 70%)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, and volumetric flasks

Procedure:

-

Prepare a stock solution of 2-methoxybenzyl chloride in acetone.

-

In a thermostated reaction vessel, equilibrate the desired volume of the aqueous acetone solvent to the target temperature (e.g., 25.0 °C).

-

Initiate the reaction by adding a small, known volume of the 2-methoxybenzyl chloride stock solution to the solvent with vigorous stirring.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing cold acetone.

-

Titrate the liberated hydrochloric acid in each quenched aliquot with the standardized sodium hydroxide solution using a suitable indicator.

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titre and Vt is the titre at time t.

-

Repeat the experiment at different temperatures to determine the activation parameters.

(Adapted from solvolysis procedures for benzyl chlorides[3])

Conclusion

The reactivity of 2-methoxybenzyl chloride is uniquely influenced by the presence of the ortho-methoxy group, which facilitates nucleophilic substitution via a mechanism involving anchimeric assistance. This neighboring group participation leads to enhanced reaction rates and specific stereochemical outcomes, making it a powerful tool in organic synthesis. This guide has provided a detailed overview of the mechanistic principles, a compilation of relevant reactivity data, and practical experimental protocols. A thorough understanding of these concepts is essential for researchers and professionals to effectively utilize 2-methoxybenzyl chloride in the synthesis of pharmaceuticals and other complex organic molecules. Further quantitative kinetic studies on the reactions of 2-methoxybenzyl chloride with a broader range of nucleophiles would be beneficial to further refine our understanding and predictive capabilities.

References

- 1. KR101859516B1 - A new process for the preparation of 2-Benzylaniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. researchgate.net [researchgate.net]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide on the Electrophilicity of the Benzylic Carbon in 2-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 2-methoxybenzyl chloride. The document delves into the electronic and steric factors governing its reactivity, presents comparative quantitative data, details experimental protocols for its study, and illustrates key concepts through logical and experimental workflow diagrams.

Introduction: The Electrophilicity of Benzylic Systems

Benzylic halides are a pivotal class of organic compounds, widely utilized in organic synthesis as precursors for a variety of functional groups. The reactivity of these compounds is primarily dictated by the electrophilicity of the benzylic carbon, which is its susceptibility to attack by nucleophiles. This electrophilicity is, in turn, modulated by the electronic and steric effects of substituents on the aromatic ring.

2-Methoxybenzyl chloride, with a methoxy (B1213986) group at the ortho position, presents an interesting case study. The methoxy group can exert both a -I (inductive) and a +M (mesomeric or resonance) effect. Furthermore, its proximity to the benzylic carbon can lead to steric hindrance and potential neighboring group participation, making a nuanced understanding of its electrophilicity crucial for predicting its behavior in chemical reactions.

Quantitative Analysis of Electrophilicity

A definitive measure of electrophilicity is the rate of reaction with a standard nucleophile. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method to quantify the electrophilicity of benzylic halides. The reaction proceeds through a carbocationic intermediate (S_N1 mechanism) or a direct displacement (S_N2 mechanism), with the former being favored by electron-donating groups that stabilize the positive charge on the benzylic carbon.

| Substituent | k_solv (s⁻¹) | Relative Rate (to Benzyl (B1604629) Chloride) |

| 4-Methoxy | 2.2 | ~ 2.0 x 10⁵ |

| 4-Methyl | 1.8 x 10⁻³ | 164 |

| H (Benzyl Chloride) | 1.1 x 10⁻⁵ | 1 |

| 3-Methoxy | 3.3 x 10⁻⁵ | 3 |

| 4-Chloro | 3.3 x 10⁻⁶ | 0.3 |

| 3-Nitro | 2.0 x 10⁻⁸ | 1.8 x 10⁻³ |

| 3,4-Dinitro | 1.1 x 10⁻⁸ | 1.0 x 10⁻³ |

Data sourced from Richard, J. P., et al. (2006).[2][3]

The powerful electron-donating +M effect of the 4-methoxy group dramatically increases the solvolysis rate by stabilizing the benzylic carbocation, indicating a significant increase in the electrophilic character of the benzylic carbon in the context of an S_N1 reaction. For 2-methoxybenzyl chloride, the methoxy group is expected to have a similar, if not slightly attenuated due to the shorter distance, electron-donating resonance effect. However, the ortho-substituent can also introduce steric hindrance to the attacking nucleophile and the departing leaving group, and potentially participate in neighboring group assistance[4][5]. The interplay of these factors determines the overall electrophilicity.

Reaction Mechanisms and Logical Relationships